Epipregnanolon

Übersicht

Beschreibung

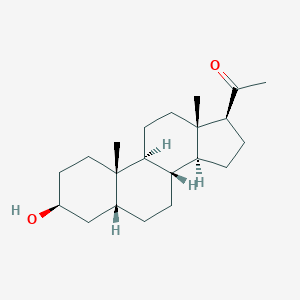

Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, is an endogenous neurosteroid. It is a metabolite of progesterone and is known for its role as a negative allosteric modulator of the gamma-aminobutyric acid type A (GABA A) receptor. This compound is significant in the field of neurochemistry due to its ability to counteract the effects of potentiators like allopregnanolone .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Modulation of GABA Receptors

Epipregnanolone acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA. Research indicates that EPI has an effective concentration (EC) of approximately 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons, demonstrating its capacity to potentiate GABA-induced chloride currents ( ). This modulation is crucial for maintaining neuronal excitability and has implications for treating conditions characterized by excessive neuronal activity, such as epilepsy.

1.2 Interaction with Ethanol Tolerance

Studies have shown that epipregnanolone can block the development of rapid tolerance to ethanol's motor-impairing and hypothermic effects in animal models. In experiments where mice were pretreated with EPI before ethanol exposure, significant prevention of tolerance was observed ( ). This suggests a potential role for EPI in mitigating some adverse effects of alcohol consumption and could inform treatment strategies for alcohol use disorders.

Therapeutic Applications

2.1 Neurological Disorders

The neuroprotective properties of epipregnanolone position it as a candidate for therapeutic applications in various neurological disorders:

- Epilepsy : EPI's ability to enhance GABAergic transmission may provide anticonvulsant effects, as indicated by its protective action against seizures in animal models ( ).

- Anxiety and Depression : Given the role of neurosteroids in mood regulation, EPI's modulation of GABA receptors could have antidepressant effects. Research into its influence on mood disorders is ongoing, particularly concerning its interaction with other neurosteroids like allopregnanolone ( ).

2.2 Pain Management

Recent studies suggest that epipregnanolone may also play a role in pain modulation. By enhancing GABAergic inhibition within pain pathways, EPI could potentially reduce pain perception and improve outcomes in chronic pain conditions ( ).

Table 1: Summary of Key Studies on Epipregnanolone

Wirkmechanismus

Target of Action

Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, 3β,5β-tetrahydroprogesterone, or 3β,5β-THP, is an endogenous neurosteroid . Its primary targets are the GABA A receptors , where it acts as a negative allosteric modulator . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Epipregnanolone interacts with its targets, the GABA A receptors, by acting as a negative allosteric modulator . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s affinity for its ligand. As a result, it reverses the effects of potentiators like allopregnanolone .

Biochemical Pathways

Epipregnanolone is biosynthesized from progesterone through a two-step transformation involving the enzymes 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this process is 5β-dihydroprogesterone .

Pharmacokinetics

A validated, fast, and specific assay has been developed that allows for simultaneous quantification of blood serum concentrations of epipregnanolone and other related steroids . This could potentially provide valuable insights into the ADME properties of Epipregnanolone in future studies.

Result of Action

Epipregnanolone has a dual effect on the GABA-induced chloride current (IGABA). It increases the current in the control solution and decreases the stimulatory effect of allopregnanolone . This modulation of IGABA has important implications for neuronal excitability and neurotransmission.

Biochemische Analyse

Biochemical Properties

Epipregnanolone acts as a negative allosteric modulator of the GABA A receptor, reversing the effects of potentiators like allopregnanolone . It is biosynthesized from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone as an intermediate . Epipregnanolone interacts with various enzymes and proteins, including GABA A receptors, NMDA receptors, and TRPM3 channels . These interactions are crucial for its role in modulating neuronal excitability and other physiological functions.

Cellular Effects

Epipregnanolone influences cell function by modulating GABA-induced chloride currents in neurons . It acts as a positive modulator of the GABA A receptor in rat cerebellar and hippocampal neurons, enhancing the GABA-induced chloride current (IGABA) with an EC50 of 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons . This modulation affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and neuromodulatory effects.

Molecular Mechanism

At the molecular level, Epipregnanolone exerts its effects by binding to the GABA A receptor and acting as a negative allosteric modulator . This interaction decreases the receptor’s response to potentiators like allopregnanolone, thereby modulating neuronal excitability . Additionally, Epipregnanolone sulfate acts as a negative allosteric modulator of NMDA receptors and a TRPM3 channel activator . These molecular interactions are essential for its role in regulating neurotransmission and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epipregnanolone on neuronal function have been studied over time. It has been shown to have a dual effect on IGABA, increasing the current in control solutions and decreasing the stimulatory effect of allopregnanolone . The stability and degradation of Epipregnanolone in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have indicated that Epipregnanolone-induced potentiation of IGABA is more potent at low GABA concentrations .

Dosage Effects in Animal Models

The effects of Epipregnanolone vary with different dosages in animal models. In rat cerebellar and hippocampal neurons, Epipregnanolone acts as a positive modulator of the GABA A receptor at specific concentrations . High doses of Epipregnanolone have been shown to reduce the potentiating effect of allopregnanolone by 2-2.3 times . Additionally, the combined application of Epipregnanolone and allopregnanolone does not produce additive effects, indicating a complex interaction between these neurosteroids .

Metabolic Pathways

Epipregnanolone is involved in metabolic pathways that include its biosynthesis from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this transformation is 5β-dihydroprogesterone . Epipregnanolone is not a progestogen itself but behaves indirectly as one through its metabolization into other steroids . These metabolic pathways are essential for its role in modulating various physiological processes.

Transport and Distribution

Epipregnanolone is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The sulfate form of Epipregnanolone acts as a negative allosteric modulator of NMDA and GABA A receptors and as a TRPM3 channel activator . These interactions influence its localization and accumulation within specific tissues, contributing to its physiological effects.

Subcellular Localization

The subcellular localization of Epipregnanolone is influenced by its interactions with specific receptors and channels. It is primarily localized in neuronal cells, where it modulates GABA A and NMDA receptor activity . The spatial arrangement of the hydroxyl group at the C3 position of the steroid skeleton affects its biological properties and targeting to specific compartments or organelles . These localization signals are crucial for its function as a neurosteroid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epipregnanolone is biosynthesized from progesterone through the actions of two enzymes: 5β-reductase and 3β-hydroxysteroid dehydrogenase. The intermediate in this two-step transformation is 5β-dihydroprogesterone .

Industrial Production Methods: While specific industrial production methods for epipregnanolone are not extensively documented, the biosynthesis pathway involving progesterone and the aforementioned enzymes is a critical process. Industrial synthesis would likely involve the use of these enzymes or their analogs to facilitate the conversion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epipregnanolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in andere oxidierte Metaboliten.

Reduktion: Bildung reduzierter Derivate.

Substitution: Mögliche Substitutionsreaktionen an der Hydroxylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Bedingungen, die Nukleophile für Substitutionsreaktionen beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Formen von this compound, die unterschiedliche biologische Aktivitäten haben können.

Vergleich Mit ähnlichen Verbindungen

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one): A positive allosteric modulator of the GABA A receptor, enhancing its activity.

Isopregnanolone (3β-hydroxy-5α-pregnan-20-one): Similar to epipregnanolone but with different stereochemistry, also modulates GABA A receptors.

Pregnanolone (3α-hydroxy-5β-pregnan-20-one): Another neurosteroid with similar structure but different biological activity.

Uniqueness: Epipregnanolone is unique in its ability to act as a negative allosteric modulator of the GABA A receptor, whereas many related compounds are positive modulators. This distinct mechanism of action makes it a valuable compound for studying the modulation of GABAergic activity and its implications for neurological and psychiatric conditions .

Biologische Aktivität

Epipregnanolone (Epi) is a neuroactive steroid with significant biological activity, particularly as a modulator of GABA receptors. This article explores its mechanisms of action, effects on neuronal activity, and potential therapeutic implications, supported by diverse research findings.

Epipregnanolone primarily functions as a positive modulator of GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Research has demonstrated that Epi enhances the GABA-induced chloride current () in various neuronal types, including Purkinje cells and hippocampal neurons.

Key Findings:

- Potentiation of : Epi has been shown to increase with an effective concentration () ranging from 5.7 μM to 9.3 μM depending on the neuronal type .

- Comparative Modulation : Allopregnanolone (ALLO), another neurosteroid, is significantly more potent than Epi in enhancing . Epi's effects are not additive with ALLO, indicating a complex interaction between these compounds .

- Dual Modulatory Effects : Epi exhibits both positive and negative modulation of , depending on the concentration and the presence of other steroids like isopregnanolone (Iso) which can counteract its effects .

Table 1: Summary of Epipregnanolone's Effects on

| Neuronal Type | (μM) | Potentiation (%) | Interaction with ALLO |

|---|---|---|---|

| Purkinje Cells | 6.8 ± 1.0 | 122 ± 15 | Non-additive |

| Hippocampal Neurons | 8.1 ± 2.8 | 45% at 1 μM | Non-additive |

| Cerebellar Neurons | 5.7 | 30% at 10 μM | Reduced by Iso |

Case Studies and Clinical Implications

Research into Epi's role extends into clinical contexts, particularly regarding its potential therapeutic applications in mood disorders and cognitive dysfunction.

- Cognitive Symptoms in Primary Biliary Cholangitis (PBC) :

- Depression and Neurosteroids :

Eigenschaften

IUPAC Name |

1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-GRWISUQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155766 | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-21-2 | |

| Record name | Epipregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epipregnanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIPREGNANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.